
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide, also known as GMX1778, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential in cancer therapy. This compound is a member of the benzamide family and is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+).
Mecanismo De Acción
NAMPT is an essential enzyme in the NAD+ biosynthesis pathway, which is involved in a variety of cellular processes, including DNA repair, energy metabolism, and stress response. N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide inhibits NAMPT by binding to the enzyme's active site, preventing the conversion of nicotinamide mononucleotide (NMN) to NAD+. This results in a depletion of NAD+ levels, which leads to the activation of apoptosis and autophagy pathways in cancer cells.
Biochemical and Physiological Effects:
The depletion of NAD+ levels by this compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this leads to the activation of apoptosis and autophagy pathways, resulting in cell death. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide in lab experiments is its high potency and specificity for NAMPT, which allows for the selective inhibition of this enzyme. However, the depletion of NAD+ levels by this compound can also affect normal cells, which may limit its therapeutic potential. In addition, the metabolism and pharmacokinetics of this compound are not well understood, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide. One area of interest is the combination of this compound with other anticancer agents to enhance its efficacy. In addition, the development of more potent and selective NAMPT inhibitors may overcome some of the limitations of this compound. Finally, the investigation of the role of NAMPT in other diseases, such as inflammatory and metabolic disorders, may lead to new therapeutic applications for this compound.
In conclusion, this compound is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical models of cancer. Its mechanism of action involves the inhibition of NAMPT and the depletion of NAD+ levels, leading to the activation of apoptosis and autophagy pathways in cancer cells. While there are limitations to its use in lab experiments, the future directions for the research and development of this compound are promising and may lead to new therapeutic applications in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves the reaction of 2-methoxy-N-propylbenzamide with 2-chloro-3-formylquinoline in the presence of a base. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been extensively studied in preclinical models of cancer and has shown promising results as an anticancer agent. The inhibition of NAMPT by this compound leads to a depletion of NAD+ levels, which in turn leads to the activation of apoptosis and autophagy pathways in cancer cells. This compound has been shown to have potent antitumor activity in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer.
Propiedades
IUPAC Name |
2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-12-23(21(25)17-9-5-7-11-19(17)26-2)14-16-13-15-8-4-6-10-18(15)22-20(16)24/h4-11,13H,3,12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYFYYUWHYCBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

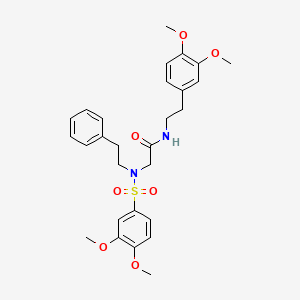

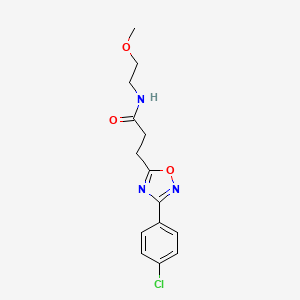
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7715009.png)
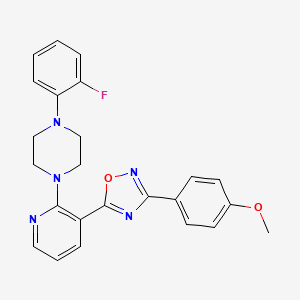
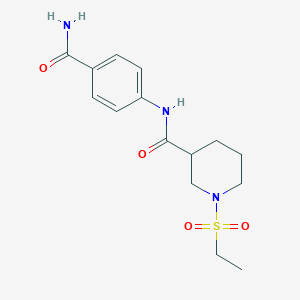
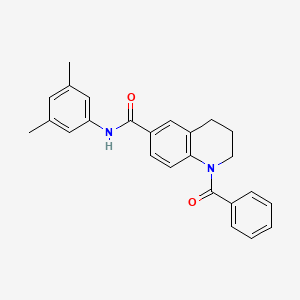
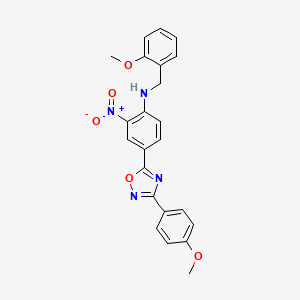




![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)
